4-Aminomethyl-6-methyl-pyridazin-3-OL

Vue d'ensemble

Description

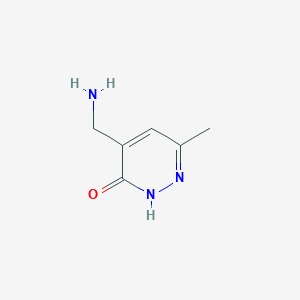

4-Aminomethyl-6-methyl-pyridazin-3-OL is a heterocyclic compound belonging to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminomethyl-6-methyl-pyridazin-3-OL typically involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and occurs under neutral conditions, offering good functional group compatibility and broad substrate scope .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned aza-Diels-Alder reaction, optimized for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Aminomethyl-6-methyl-pyridazin-3-OL undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are facilitated by reagents such as alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding pyridazinone derivatives.

Reduction: Formation of reduced pyridazine derivatives.

Substitution: Formation of alkylated or acylated pyridazine derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Pyridazinones, including 4-Aminomethyl-6-methyl-pyridazin-3-OL, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:

- Mechanism of Action : Pyridazinones may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.

- Case Study : A study demonstrated that derivatives of pyridazinones exhibited significant cytotoxicity against breast cancer cells, with IC50 values lower than standard chemotherapeutics .

Antimicrobial Properties

The compound has shown promising results against a range of microbial pathogens:

- Antibacterial and Antifungal Activities : Various derivatives have been synthesized and tested against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a series of 6-(substituted phenyl)-pyridazinones displayed strong antibacterial activity comparable to ampicillin .

- Case Study : In a microdilution assay, certain pyridazinone derivatives demonstrated effective inhibition of pathogenic strains such as Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of pyridazinone derivatives:

- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

- Case Study : A specific derivative was shown to reduce inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent .

Neurological Applications

This compound has been investigated for its effects on neurological disorders:

- DAAO Inhibition : It acts as a selective inhibitor of D-amino acid oxidase (DAAO), which is implicated in schizophrenia. In vitro studies showed dose-dependent inhibition with promising pharmacokinetic properties suitable for PET imaging studies .

Herbicidal Activity

Pyridazinone derivatives have been explored for their herbicidal properties:

- Mechanism : These compounds disrupt the growth processes in target weed species.

- Case Study : Certain synthesized pyridazinones exhibited effective herbicidal activity against common agricultural weeds, demonstrating potential for use in crop protection .

Insecticidal Properties

The compound is also being researched for its efficacy as an insecticide:

- Specificity : Pyridazinones have shown selectivity against pests while being less harmful to beneficial insects.

- Case Study : A recent study found that a new pyridazinone derivative significantly reduced feeding in pest species like the Asiatic corn borer, outperforming existing commercial insecticides .

Data Tables

The following tables summarize key findings related to the applications of this compound.

Mécanisme D'action

The mechanism of action of 4-Aminomethyl-6-methyl-pyridazin-3-OL involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

4-Aminomethyl-6-methyl-pyridazin-3-OL can be compared with other pyridazine derivatives:

Similar Compounds: Pyridazinone, pyrimidine, and pyrazine.

Uniqueness: Unlike other pyridazine derivatives, this compound exhibits a unique combination of antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and diverse range of reactions make it a valuable subject of study in medicinal chemistry and beyond.

Activité Biologique

4-Aminomethyl-6-methyl-pyridazin-3-OL, a pyridazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which allows for various interactions with biological targets. Research indicates that it may possess significant antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by case studies and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. Its structure includes a pyridazine ring with an amino group and a hydroxymethyl substituent, which are crucial for its biological activity.

Target Interactions

Research suggests that this compound may interact with various biological targets, including:

- Enzymes : It has been shown to inhibit specific enzymes involved in cancer progression and inflammation.

- Receptors : The compound may also modulate receptor activity, influencing cellular signaling pathways.

Biochemical Pathways

The compound's ability to affect biochemical pathways is linked to its structural features, allowing it to act as a bioisostere of carboxylic acids. This property enhances its solubility and bioavailability, facilitating cellular uptake and interaction with target proteins .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance:

- In vitro studies : The compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Pathogen | MIC (µg/mL) | Comparison Control (Isoniazid) |

|---|---|---|

| Staphylococcus aureus | 3.12 | 0.25 |

| Escherichia coli | 12.5 | 2 |

Anticancer Activity

Recent investigations into the anticancer potential of this compound reveal promising results:

- Cell Line Studies : In vitro tests indicated that it inhibits the growth of various cancer cell lines, including gastric cancer cells (Hs746T), with IC values indicating potent activity .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented in several studies:

- Mechanistic Studies : The compound was found to inhibit pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of several pyridazine derivatives, including this compound. Results indicated that the compound significantly reduced bacterial growth in vitro compared to control groups . -

Anticancer Properties :

In a study focusing on gastric cancer treatment, the compound displayed remarkable inhibition of cell proliferation in Hs746T cells, demonstrating its potential as a therapeutic agent against this malignancy .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilicity and solubility. These properties enhance its bioavailability and therapeutic efficacy .

Propriétés

IUPAC Name |

5-(aminomethyl)-3-methyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-2-5(3-7)6(10)9-8-4/h2H,3,7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDUECHLUUQPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.